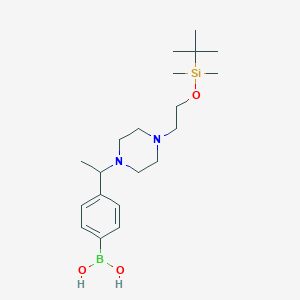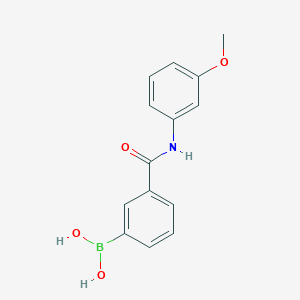
5-(2,2-二氟丙氧基)吡嗪-2-甲酸
描述
5-(2,2-Difluoropropoxy)pyrazine-2-carboxylic acid (5-DFPPC) is an organic compound belonging to the pyrazine family. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. 5-DFPPC is a versatile molecule that can be used in a variety of applications.
科学研究应用
分子表征与合成
- 吡嗪衍生物,包括与 5-(2,2-二氟丙氧基)吡嗪-2-甲酸相似的衍生物,因其形成各种化合物的潜力而受到研究。该研究重点介绍了吡嗪衍生物的制备和转化,展示了这些化合物在各种合成过程中的化学反应性 (Schut, Mager, & Berends, 2010)。
结构与超分子研究
- 对结构相关的吡嗪衍生物的研究揭示了它们氢键和晶体结构的见解。例如,对 5,6-双(2-吡啶基)吡嗪-2,3-二甲酸及其带电形式的研究揭示了晶体中氢键和通道型结构的存在 (Alfonso, Wang, & Stoeckli-Evans, 2001)。
生化与生物学评估
- 对取代的吡嗪甲酰胺的研究(与 5-(2,2-二氟丙氧基)吡嗪-2-甲酸具有结构相似性)提供了对其生物活性的见解。这些研究深入探讨了新制备化合物的合成、分析和光谱数据,讨论了它们的潜在抗分枝杆菌、抗真菌和光合抑制活性 (Doležal 等人,2006)。
光催化和电化学性质
- 新型材料,如基于吡嗪-2-甲酸的 3D 多金属氧酸盐金属有机骨架 (POMOF),已因其光催化和电催化性能而受到探索。这项研究强调了吡嗪衍生物在光催化降解和电化学过程中的潜在应用 (Fan 等人,2017)。
晶体工程与配位化学
- 对吡嗪甲酸中羧酸-吡啶超分子合成子的复发进行的研究为未来的晶体工程策略提供了有价值的见解。这些发现对于理解这些化合物的自组装和分子相互作用至关重要 (Vishweshwar, Nangia, & Lynch, 2002)。
作用机制
生化分析
Biochemical Properties
5-(2,2-Difluoropropoxy)pyrazine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with beta-secretase enzyme (BACE), which is involved in the modulation of enzyme activity . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, 5-(2,2-Difluoropropoxy)pyrazine-2-carboxylic acid may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of 5-(2,2-Difluoropropoxy)pyrazine-2-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can result in altered cellular behavior, including changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 5-(2,2-Difluoropropoxy)pyrazine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzymes, such as beta-secretase, inhibiting their activity and leading to downstream effects on cellular processes . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression of target genes. These molecular mechanisms are essential for understanding the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2,2-Difluoropropoxy)pyrazine-2-carboxylic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade under specific conditions, affecting its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 5-(2,2-Difluoropropoxy)pyrazine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and changes in gene expression. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
5-(2,2-Difluoropropoxy)pyrazine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-(2,2-Difluoropropoxy)pyrazine-2-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported into cells or tissues, where it accumulates and exerts its effects . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-(2,2-Difluoropropoxy)pyrazine-2-carboxylic acid is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding the compound’s mode of action and potential therapeutic applications.
属性
IUPAC Name |
5-(2,2-difluoropropoxy)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O3/c1-8(9,10)4-15-6-3-11-5(2-12-6)7(13)14/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIJMNRAIJKSKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=NC=C(N=C1)C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408881.png)

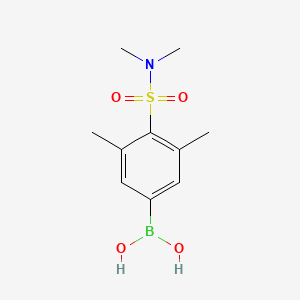
![2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1408887.png)
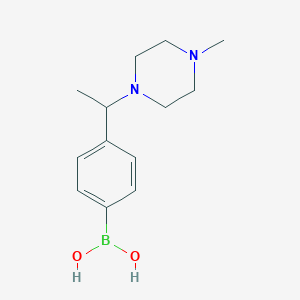
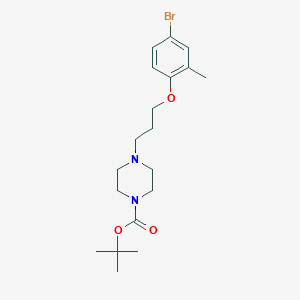
![ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408893.png)





